N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide
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Overview
Description
N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a benzyl group, and a tetramethylbenzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps:
Formation of the Morpholine Derivative: The starting material, 2,6-dimethylmorpholine, is synthesized through the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base.
Carbamoylation: The morpholine derivative is then reacted with 4-(chloromethyl)benzoyl chloride to form the intermediate 4-(2,6-dimethylmorpholine-4-carbonyl)benzyl chloride.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,3,5,6-tetramethylbenzenesulfonamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Potential use in the study of enzyme inhibition due to its structural similarity to known inhibitors.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)pentanamide: Shares the morpholine and benzyl moieties but differs in the sulfonamide group.
N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-benzenesulfonamide: Similar structure but lacks the tetramethyl substitution on the benzene ring.
Uniqueness
N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to the combination of its morpholine ring, benzyl group, and tetramethylbenzenesulfonamide moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-15-11-16(2)20(6)23(19(15)5)31(28,29)25-12-21-7-9-22(10-8-21)24(27)26-13-17(3)30-18(4)14-26/h7-11,17-18,25H,12-14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAJHUMQKGRMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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